Gosogliptin Gosogliptin Gosogliptin is an amino acid amide.
Gosogliptin has been used in trials studying the treatment of Renal Insufficiency, Chronic.
Gosogliptin is a potent, selective and orally bioavailable, difluoropyrrolidine-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity.
Brand Name: Vulcanchem
CAS No.: 869490-23-3
VCID: VC0529158
InChI: InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1
SMILES: C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4
Molecular Formula: C17H24F2N6O
Molecular Weight: 366.4 g/mol

Gosogliptin

CAS No.: 869490-23-3

Cat. No.: VC0529158

Molecular Formula: C17H24F2N6O

Molecular Weight: 366.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Gosogliptin - 869490-23-3

Specification

CAS No. 869490-23-3
Molecular Formula C17H24F2N6O
Molecular Weight 366.4 g/mol
IUPAC Name (3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone
Standard InChI InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1
Standard InChI Key QWEWGXUTRTXFRF-KBPBESRZSA-N
Isomeric SMILES C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4
SMILES C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4
Canonical SMILES C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4
Appearance Solid powder

Introduction

Chemical Structure and Pharmacodynamics

Molecular Characteristics

Gosogliptin’s chemical structure features a difluoropyrrolidine core, contributing to its high selectivity and potency. The molecular formula is C17H24F2N6O\text{C}_{17}\text{H}_{24}\text{F}_{2}\text{N}_{6}\text{O}, with a molecular weight of 366.4 g/mol . Its stereochemistry includes two defined stereocenters, and the absolute configuration ensures optimal binding to the DPP-4 enzyme’s active site .

Table 1: Chemical Properties of Gosogliptin

PropertyValue
Molecular FormulaC17H24F2N6O\text{C}_{17}\text{H}_{24}\text{F}_{2}\text{N}_{6}\text{O}
Molecular Weight366.4 g/mol
StereochemistryAbsolute (2 defined stereocenters)
SMILESFC1(F)CCN(C1)C(=O)[C@@H]2CC@@HN3CCN(CC3)C4=NC=CC=N4
InChI KeyQWEWGXUTRTXFRF-KBPBESRZSA-N

Mechanism of Action

Gosogliptin inhibits DPP-4, an enzyme that rapidly degrades GLP-1 and GIP. By prolonging the activity of these incretins, it enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying . Preclinical studies demonstrate an IC50 of 13.0 nM for DPP-4 inhibition, with >2,600-fold selectivity over related enzymes like DPP-8 and DPP-9 . This selectivity minimizes off-target effects, a common concern with earlier DPP-4 inhibitors .

Clinical Efficacy

Monotherapy Outcomes

In the pivotal Phase 3 trial (SRX-1374-02), 299 treatment-naïve T2DM patients were randomized to Gosogliptin (149) or Vildagliptin (150). After 12 weeks of monotherapy:

  • Gosogliptin: HbA1c reduction of -0.93% (baseline: 7.8%) .

  • Vildagliptin: HbA1c reduction of -1.03% (baseline: 7.7%) .
    The between-group difference (0.1%) met non-inferiority criteria (95% CI: -0.05 to 0.25), establishing Gosogliptin’s efficacy as monotherapy .

Combination Therapy with Metformin

Patients requiring intensified therapy received add-on metformin (≥1,000 mg/day) for 24 weeks:

  • Gosogliptin + Metformin: HbA1c reduction of -1.29% .

  • Vildagliptin + Metformin: HbA1c reduction of -1.35% .
    By week 36, 56.4% of Gosogliptin-treated patients achieved HbA1c ≤7.0%, comparable to Vildagliptin (55.4%, p=0.74) .

Table 2: Key Efficacy Outcomes in Phase 3 Trial

ParameterGosogliptin (n=149)Vildagliptin (n=150)
HbA1c Reduction (Week 12)-0.93%-1.03%
HbA1c Reduction (Week 36)-1.29%-1.35%
Patients at HbA1c ≤7.0%56.4%55.4%

Comparative Analysis with Other DPP-4 Inhibitors

Gosogliptin’s efficacy and safety are comparable to globally marketed DPP-4 inhibitors:

Table 3: Comparison of Select DPP-4 Inhibitors

ParameterGosogliptinSitagliptinVildagliptin
Approval Year201620062007
Selectivity (DPP-4 vs. DPP-8/9)>2,600-fold>2,600-fold~300-fold
HbA1c Reduction (Monotherapy)-0.93%-0.74%-0.89%
Dosing FrequencyOnce dailyOnce dailyTwice daily

Gosogliptin’s once-daily dosing and high selectivity position it as a competitive alternative to older agents .

Regulatory Status and Patent Landscape

  • Approvals: Russia (2016) ; under investigation in other regions.

  • Patent Protection: Key patents cover its difluoropyrrolidine structure (CAS: 869490-47-1) and manufacturing processes .

  • Development for Renal Insufficiency: Phase 2 trials suggest potential renoprotective effects, though further validation is needed .

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